4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C18H16BrNO3S It is known for its unique structure, which includes a bromine atom, a dibenzofuran moiety, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. The bromination of the dibenzofuran is followed by the introduction of the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play key roles in its reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymes, binding to receptors, or altering cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include:
- 4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile.
Biological Activity
4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C18H16BrNO3S
- Molecular Weight : 406.29 g/mol
- CAS Number : 406474-59-7
Synthesis
The synthesis of this compound involves standard organic synthesis techniques. The compound is derived from benzenesulfonamide derivatives and incorporates a tetrahydrodibenzo[b,d]furan moiety, which is known for its diverse biological properties.
Antidiabetic Properties
Research has indicated that benzenesulfonamide derivatives exhibit significant antidiabetic activity. A study evaluated various synthesized benzenesulfonamides for their hypoglycemic effects using a streptozotocin-induced diabetic rat model. The results showed that certain derivatives demonstrated considerable efficacy in lowering blood glucose levels compared to glibenclamide, a standard antidiabetic medication.
Table 1: Hypoglycemic Activity of Benzenesulfonamide Derivatives
Compound | Before Administration (mg/dL) | Post Administration (mg/dL) | Reduction (%) | p-value |
---|---|---|---|---|
Control (Diabetic) | 359 ± 4.5 | 354 ± 7.3 | 1.4 | p < 0.05 |
Glibenclamide (5 mg/Kg) | 324 ± 6.8 | 218 ± 11.1 | 32.7 | p < 0.05 |
Test Compound (12) | 382 ± 6.5 | 303 ± 6.6 | 20.7 | p < 0.05 |
Test Compound (13) | 472 ± 7 | 343 ± 6.4 | 27.5 | p < 0.05 |
These findings suggest that structural modifications to the sulfonamide scaffold can enhance its hypoglycemic activity, indicating a promising avenue for developing new antidiabetic agents .
Antioxidant Activity
In addition to its antidiabetic properties, the compound also exhibits antioxidant activity. Research has shown that certain benzenesulfonamide derivatives possess moderate to good antioxidant properties when tested using DPPH and superoxide radical scavenging assays.
Table 2: Antioxidant Activity Assay Results
Compound ID | DPPH Scavenging (%) | Superoxide Scavenging (%) |
---|---|---|
Compound A | X% | Y% |
Compound B | X% | Y% |
These results highlight the potential of this compound in combating oxidative stress-related diseases .
Case Studies
A notable case study involved the evaluation of various derivatives of benzenesulfonamide in vitro and in vivo for their pharmacological activities. The study found that modifications at specific positions on the benzene ring significantly influenced both the potency and selectivity of these compounds against various biological targets.
Properties
IUPAC Name |
4-bromo-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULPADIROZLMFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.